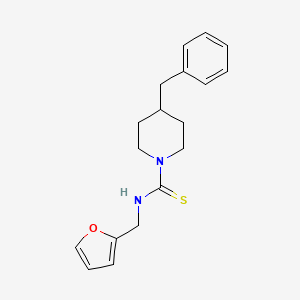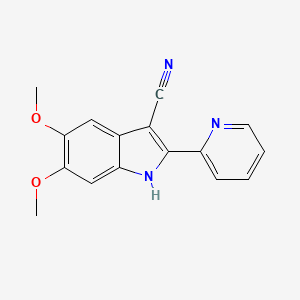![molecular formula C32H22ClN5 B10874824 7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874824.png)
7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of heterocyclic molecules with an intriguing structure. It features a pyrrolo-triazolo-pyrimidine scaffold, which combines elements from both pyrimidine and triazole rings. The benzyl and chlorophenyl substituents enhance its chemical diversity and potential biological activity .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For instance:
Condensation of 2-chlorobenzaldehyde with benzylamine: This forms the benzyl-substituted pyrrolo-triazolo intermediate.
Subsequent cyclization: The cyclization step, often catalyzed by acid or base, leads to the formation of the target compound.
Reaction Conditions:: The reaction conditions can vary, but typical conditions include refluxing in a suitable solvent (such as ethanol or DMF) with the appropriate catalyst. The yield and purity depend on the specific reaction parameters.
Industrial Production:: While industrial-scale production details are proprietary, the compound can be synthesized using scalable methods. Optimization of reaction conditions and purification steps ensures efficient production.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the compound’s functional groups.
Substitution: Substituents on the benzyl and chlorophenyl moieties can be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isomers and regioselective products may also form.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor due to its CDK2 inhibitory activity.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Anti-Cancer Properties: Its cytotoxic activity against cancer cell lines (MCF-7, HCT-116, HepG-2) makes it promising for cancer therapy.
Cell Cycle Modulation: It alters cell cycle progression and induces apoptosis.
Drug Development: The compound’s CDK2 inhibition may lead to novel anticancer drugs.
Mecanismo De Acción
The compound likely inhibits CDK2 by binding to its active site. Molecular docking studies confirm favorable interactions, including essential hydrogen bonding with Leu83 .
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could explore related pyrrolo-triazolo-pyrimidines. Highlighting its uniqueness would involve comparing its structure, reactivity, and biological properties.
Propiedades
Fórmula molecular |
C32H22ClN5 |
|---|---|
Peso molecular |
512.0 g/mol |
Nombre IUPAC |
10-benzyl-4-(2-chlorophenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C32H22ClN5/c33-26-19-11-10-18-25(26)30-35-32-28-27(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)37(20-22-12-4-1-5-13-22)31(28)34-21-38(32)36-30/h1-19,21H,20H2 |
Clave InChI |
RTNNDSMTKBWPMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B10874741.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10874751.png)
![6-amino-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10874752.png)
![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10874759.png)
![11-(2,3-difluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10874769.png)
![5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10874777.png)


![2-(naphthalen-1-yloxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10874795.png)
![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (2,6-dimethylphenyl) ether](/img/structure/B10874802.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874819.png)
![3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10874835.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
